molecular formula C27H18BrN3O4 B2490697 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one CAS No. 361171-51-9

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one

货号: B2490697
CAS 编号: 361171-51-9
分子量: 528.362
InChI 键: AOKHGEJNAPUUCW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C27H18BrN3O4 and its molecular weight is 528.362. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

361171-51-9

分子式

C27H18BrN3O4

分子量

528.362

IUPAC 名称

6-bromo-3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H18BrN3O4/c28-17-10-11-19-18(14-17)24(16-6-2-1-3-7-16)25(26(32)29-19)20-15-21(22-8-4-12-34-22)31(30-20)27(33)23-9-5-13-35-23/h1-14,21H,15H2,(H,29,32)

InChI 键

AOKHGEJNAPUUCW-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4)C(=O)C5=CC=CO5)C6=CC=CO6

溶解度

not available

产品来源

United States

生物活性

Structural Overview

The compound features a quinoline backbone substituted with a bromo group and a pyrazolyl moiety that contains furoyl groups. The presence of these functional groups is significant as they can influence the compound's pharmacological properties.

Molecular Structure

PropertyValue
Chemical Formula C20H16BrN3O3
Molecular Weight 426.26 g/mol
IUPAC Name 6-bromo-3-[1-(2-furoyl)-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one
SMILES Cc1ccccc1-c2c(nc3ccccc3)cc(c(n2)C(=O)C(=O)c4ccccc4)Br

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the pyrazole ring and subsequent coupling reactions to introduce the quinoline structure. Specific methodologies may vary, but the general approach includes:

  • Formation of Pyrazole : Starting from appropriate furoyl hydrazones.
  • Quinoline Synthesis : Utilizing cyclization reactions to form the quinoline structure.
  • Bromination : Introducing the bromo substituent through electrophilic aromatic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve:

  • Inhibition of Cell Cycle Progression : The compound induces cell cycle arrest, particularly at the G2/M phase.
  • Apoptosis Induction : It activates apoptotic pathways, leading to increased cell death in cancerous cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. The activity can be attributed to:

  • Disruption of Membrane Integrity : The compound interacts with microbial membranes, leading to leakage of cellular contents.
  • Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in microbial metabolism.

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes such as:

  • Tyrosinase : Inhibiting this enzyme can be beneficial for conditions like hyperpigmentation.
  • Ribonucleotide Reductase : This inhibition is crucial for its anticancer activity as it affects DNA synthesis in rapidly dividing cells.

Study 1: Anticancer Efficacy

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent .

Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy was tested against Staphylococcus aureus and Candida albicans. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both pathogens, indicating potent antimicrobial activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。